molecular formula C13H18N2O2 B2416620 Tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate CAS No. 2248293-76-5

Tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate

Cat. No. B2416620
CAS RN: 2248293-76-5
M. Wt: 234.299
InChI Key: RXLRJSMYPXWOPF-UHFFFAOYSA-N
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Description

Tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a pyridine derivative that possesses a cyclopropylamino group and a tert-butyl ester group. The compound has shown promising results in various studies, and researchers are exploring its potential as a drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate is not fully understood. However, studies have shown that the compound exerts its effects by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily stored for future use. However, one of the limitations of using the compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions that researchers can explore with regards to tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate. One potential direction is to further investigate the compound's potential as a drug candidate for the treatment of various diseases. Another direction is to explore the compound's mechanism of action in more detail, which could provide insights into its potential therapeutic applications. Additionally, researchers can explore ways to improve the compound's solubility in water, which could make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate involves the reaction of 6-bromo-3-pyridinecarboxylic acid with cyclopropylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with tert-butyl chloroformate to obtain the final product. The process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to possess potent anti-inflammatory and anticancer properties, making it an attractive candidate for drug development.

properties

IUPAC Name

tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)9-4-7-11(14-8-9)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLRJSMYPXWOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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